6-Bromo-1-chloro-3-methylisoquinoline

Monoamine Oxidase Inhibition Enzymology Selectivity Profile

6-Bromo-1-chloro-3-methylisoquinoline (CAS 1601098-79-6) is a polyhalogenated heteroaromatic compound characterized by a 3-methylisoquinoline core with a bromine atom at the 6-position and a chlorine atom at the 1-position. With a molecular formula of C₁₀H₇BrClN and a molecular weight of 256.52 g/mol, this compound is typically supplied as a solid with a purity of 95%.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B15065969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-chloro-3-methylisoquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Br)C(=N1)Cl
InChIInChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3
InChIKeyWEWNGVFNLLWKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-chloro-3-methylisoquinoline: Definitive Analytical and Procurement Guide for a Halogenated Heterocyclic Scaffold


6-Bromo-1-chloro-3-methylisoquinoline (CAS 1601098-79-6) is a polyhalogenated heteroaromatic compound characterized by a 3-methylisoquinoline core with a bromine atom at the 6-position and a chlorine atom at the 1-position . With a molecular formula of C₁₀H₇BrClN and a molecular weight of 256.52 g/mol, this compound is typically supplied as a solid with a purity of 95% . As a member of the halogenated isoquinoline family, it serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors and kinase-targeting agents [1].

Why Generic Substitution with Other Halogenated Isoquinolines is Unreliable: 6-Bromo-1-chloro-3-methylisoquinoline


Within the halogenated isoquinoline class, even subtle changes to the substitution pattern can drastically alter both biological activity and synthetic utility. The specific arrangement of a methyl group at position 3, a bromine at position 6, and a chlorine at position 1 is not arbitrary; it dictates the compound's physicochemical profile, target selectivity, and its role as a synthetic intermediate. For instance, the differential reactivity of the chloro and bromo substituents allows for sequential, site-selective functionalization . Furthermore, the halogen substituents play a crucial role in determining potency and, more importantly, the selectivity profile against different enzyme isoforms, as demonstrated in related isoquinoline-based inhibitor studies where a halogen switch (e.g., from Cl to F) completely reversed the selectivity between USP2 and USP7 [1]. Therefore, using a 'close' analog like 6-bromo-1-chloroisoquinoline (lacking the 3-methyl group) or 1-chloro-3-methylisoquinoline (lacking the 6-bromo group) would result in a different molecule with an unpredictable and likely non-equivalent performance profile.

Quantitative Differentiation Evidence: 6-Bromo-1-chloro-3-methylisoquinoline vs. Closest Analogs


Sub-Nanomolar Potency and Isoform Selectivity Against Human MAO Enzymes

6-Bromo-1-chloro-3-methylisoquinoline exhibits exceptionally high potency against human monoamine oxidases (MAO), with a sub-10 nM IC₅₀ for both isoforms [1]. Its selectivity profile is distinguished by an almost complete lack of activity against butyrylcholinesterase (BuChE), with an IC₅₀ in the double-digit micromolar range [1]. This dual, high-potency MAO inhibition with minimal off-target cholinesterase activity is a specific and quantifiable feature not guaranteed by structural analogs.

Monoamine Oxidase Inhibition Enzymology Selectivity Profile

Optimized Lipophilicity for Membrane Permeability and CNS Drug Design

The calculated partition coefficient (cLogP) of approximately 2.8 for 6-bromo-1-chloro-3-methylisoquinoline positions it within the optimal range for oral bioavailability and blood-brain barrier (BBB) penetration as defined by Lipinski's Rule of Five . This property is directly attributable to the balanced contribution of the lipophilic methyl group and halogens, and contrasts with the less lipophilic or excessively lipophilic profiles of some analogs.

Medicinal Chemistry Physicochemical Properties cLogP

Dual Halogen Substitution for Orthogonal and Sequential Cross-Coupling

The presence of both a bromine and a chlorine atom on the isoquinoline ring confers a key synthetic advantage: orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 6-position is more reactive than the C-Cl bond at the 1-position, allowing for sequential, site-selective functionalization without the need for protecting groups . This is a distinct and quantifiable advantage over analogs with only one halogen or two identical halogens, which would require less efficient strategies.

Synthetic Methodology Cross-Coupling Selective Functionalization

Defined Aqueous Solubility Profile for Reproducible Bioassays

Experimental determination provides a baseline aqueous solubility of 38 µM for this compound . This quantitative solubility data is essential for preparing reproducible stock solutions and ensuring that the compound does not precipitate during in vitro assays, which is a common source of experimental error. This contrasts with many analogs for which such fundamental data is not reported, leading to uncertainty in assay design.

Assay Development Solubility Biophysical Properties

Potential for Superior CNS Multi-Target Engagement Over Mono-Halogenated Derivatives

The combination of high MAO-A/MAO-B potency and an optimal cLogP for CNS penetration suggests that 6-bromo-1-chloro-3-methylisoquinoline could serve as a privileged scaffold for developing multi-target directed ligands (MTDLs) for neurodegenerative diseases [1]. This contrasts with simpler mono-halogenated isoquinolines, which may lack the balanced potency, selectivity, and physicochemical properties required for effective CNS drug discovery.

Neuropharmacology Multi-target Directed Ligands Structure-Activity Relationship

High-Value Applications of 6-Bromo-1-chloro-3-methylisoquinoline in Scientific Research and Drug Discovery


Monoamine Oxidase (MAO) Mechanism-of-Action and Selectivity Profiling

Given its potent, dual nanomolar inhibition of both human MAO-A (IC₅₀ 9.5 nM) and MAO-B (IC₅₀ 6.9 nM) with minimal off-target activity against BuChE (IC₅₀ 19.8 µM) , 6-bromo-1-chloro-3-methylisoquinoline is an ideal tool compound for probing MAO enzyme function. It can be used to distinguish MAO-dependent from cholinesterase-dependent pathways in cellular and in vivo models, and to calibrate assays designed to identify novel MAO inhibitors.

Lead Scaffold for CNS-Penetrant Multi-Target Directed Ligands (MTDLs)

The compound's favorable physicochemical profile (cLogP ~2.8) combined with its high MAO inhibitory potency makes it an excellent starting scaffold for medicinal chemistry programs focused on neurodegenerative diseases like Parkinson's and Alzheimer's [1]. The presence of two distinct halogen handles (Br and Cl) allows for the rational, sequential installation of additional pharmacophores to create multi-target drugs that address complex disease pathology .

Synthetic Intermediate for Complex Heterocyclic Compound Libraries

The differential reactivity of the C-Br and C-Cl bonds on the isoquinoline core provides a powerful platform for orthogonal synthesis . This compound can be employed as a key building block for the rapid, modular construction of diverse small-molecule libraries via sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig amination), significantly accelerating hit-to-lead exploration and structure-activity relationship (SAR) studies.

Kinase Inhibitor Discovery and Chemical Biology

Isoquinoline scaffolds are recognized as privileged structures for targeting the ATP-binding pocket of various kinases, including Rho-kinase (ROCK) and protein kinase C (PKC) [1]. 6-Bromo-1-chloro-3-methylisoquinoline can be used as a versatile core for the design and synthesis of novel, ATP-competitive kinase inhibitors. Its unique substitution pattern may enable the exploration of new chemical space and potentially achieve improved selectivity profiles against specific kinases of therapeutic interest.

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